3-Bromo-4-vinylpyridine
Overview
Description
3-Bromo-4-vinylpyridine is an organic compound with the molecular formula C7H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the third position and a vinyl group at the fourth position. This compound is of significant interest due to its versatile applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-vinylpyridine can be synthesized through various methods. One common approach involves the bromination of 4-vinylpyridine using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like copper bromide. The reaction typically occurs in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound often employs polymer-supported brominating agents to enhance efficiency and selectivity. For instance, poly(4-vinylpyridinium bromochromate) has been used as a brominating reagent, providing high yields and simple workup procedures .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The vinyl group can undergo addition reactions, such as hydrogenation and hydration.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Addition Reactions: Catalysts like palladium or platinum in the presence of hydrogen gas for hydrogenation.
Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.
Major Products:
Substitution: Formation of various substituted pyridines.
Addition: Formation of saturated or partially saturated pyridines.
Coupling: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
3-Bromo-4-vinylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its ability to form various bioactive molecules.
Industry: Utilized in the production of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-4-vinylpyridine largely depends on the type of reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the vinyl group participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
4-Vinylpyridine: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3-Bromo-5-vinylpyridine: Similar structure but with the vinyl group at a different position, leading to different reactivity and applications.
Uniqueness: 3-Bromo-4-vinylpyridine is unique due to the presence of both a bromine atom and a vinyl group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-4-ethenylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXBDHDRYNQWAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=NC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255957-49-3 | |
Record name | 3-bromo-4-ethenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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